molecular formula C18H12F2N6O B2463484 4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide CAS No. 921041-78-3

4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide

Cat. No.: B2463484
CAS No.: 921041-78-3
M. Wt: 366.332
InChI Key: DAAALDLMNWIICE-UHFFFAOYSA-N
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Description

4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings

Mechanism of Action

Mode of Action

The compound likely interacts with its targets through a combination of hydrogen bonding and hydrophobic interactions. The presence of the pyrazolo[3,4-d]pyrimidin-4-one moiety suggests that it may bind to the active site of enzymes, potentially inhibiting their activity . The exact changes resulting from this interaction are currently unknown and require further investigation.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to interact with a wide range of proteins. The specific pathways and their downstream effects are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential to interact with various proteins, it may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s activity may be affected by the pH of its environment due to the ionizable groups present in its structure. Similarly, high temperatures may increase the compound’s rate of degradation, reducing its stability and efficacy .

Preparation Methods

The synthesis of 4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,4-difluoroaniline and a suitable pyrazole derivative.

    Introduction of the benzamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with a benzoyl chloride derivative under basic conditions to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide can be compared with other similar compounds, such as:

    4-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide: This compound has chlorine atoms instead of fluorine atoms on the phenyl ring, which may result in different chemical and biological properties.

    4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide: The presence of methyl groups instead of fluorine atoms can affect the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N6O/c19-14-6-5-12(7-15(14)20)26-18-13(8-24-26)17(22-9-23-18)25-11-3-1-10(2-4-11)16(21)27/h1-9H,(H2,21,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAALDLMNWIICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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